molecular formula C8H5ClF2O4S B2689733 Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate CAS No. 1154155-42-6

Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate

Cat. No.: B2689733
CAS No.: 1154155-42-6
M. Wt: 270.63
InChI Key: NAXLQYYVFBACFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate: is an organic compound characterized by the presence of a chlorosulfonyl group and two fluorine atoms attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate typically involves the chlorosulfonation of methyl 2,6-difluorobenzoate. The process can be summarized as follows:

    Starting Material: Methyl 2,6-difluorobenzoate.

    Reagent: Chlorosulfonic acid (ClSO₃H).

    Reaction Conditions: The reaction is usually carried out under controlled temperature conditions, often below 0°C, to prevent decomposition and side reactions. The mixture is stirred for several hours to ensure complete chlorosulfonation.

The reaction can be represented by the following equation:

C8H6F2O2+ClSO3HC8H5ClF2O4S+H2O\text{C}_8\text{H}_6\text{F}_2\text{O}_2 + \text{ClSO}_3\text{H} \rightarrow \text{C}_8\text{H}_5\text{ClF}_2\text{O}_4\text{S} + \text{H}_2\text{O} C8​H6​F2​O2​+ClSO3​H→C8​H5​ClF2​O4​S+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and control over reaction parameters. The use of automated systems ensures consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Reduction: The compound can be reduced to form corresponding sulfonamides or sulfides.

    Hydrolysis: In the presence of water, the chlorosulfonyl group can hydrolyze to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Hydrolysis: Acidic or basic aqueous solutions facilitate hydrolysis.

Major Products Formed

    Sulfonamides: Formed from reactions with amines.

    Sulfides: Result from reduction reactions.

    Sulfonic Acids: Produced through hydrolysis.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate is used as an intermediate for the preparation of various fluorinated compounds. Its reactivity makes it a valuable building block for complex molecule synthesis.

Biology and Medicine

Industry

In the industrial sector, this compound is utilized in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties contribute to the development of materials with specific characteristics.

Mechanism of Action

The mechanism by which Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate exerts its effects involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a versatile intermediate in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(chlorosulfonyl)-4-methoxybenzoate
  • Methyl 3-(chlorosulfonyl)benzoate
  • Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

Uniqueness

Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate is unique due to the presence of two fluorine atoms, which significantly influence its chemical behavior and reactivity. This distinguishes it from other chlorosulfonyl benzoates, which may lack fluorine atoms or have different substituents, leading to variations in their reactivity and applications.

Properties

IUPAC Name

methyl 3-chlorosulfonyl-2,6-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O4S/c1-15-8(12)6-4(10)2-3-5(7(6)11)16(9,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXLQYYVFBACFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.